molecular formula C18H19N5 B2996620 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline CAS No. 2380171-58-2

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline

Cat. No.: B2996620
CAS No.: 2380171-58-2
M. Wt: 305.385
InChI Key: LNZIRODYVXXAAZ-UHFFFAOYSA-N
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Description

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline is a chemical compound that has garnered interest in various fields of scientific research This compound features a quinoline core structure substituted with a piperazine ring, which is further substituted with a 6-methylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyrimidine with piperazine to form 4-(6-methylpyrimidin-4-yl)piperazine. This intermediate is then reacted with quinoline derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the quinoline core.

Scientific Research Applications

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a piperazine ring and a 6-methylpyrimidinyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-14-12-18(21-13-20-14)23-10-8-22(9-11-23)17-6-7-19-16-5-3-2-4-15(16)17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZIRODYVXXAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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